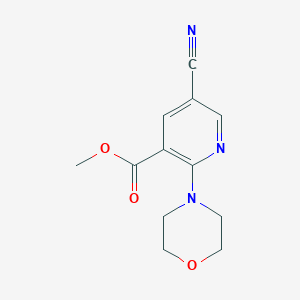
Methyl 5-cyano-2-morpholinonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a morpholine ring, and a methyl ester group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-2-chloronicotinic acid with morpholine under basic conditions to form the intermediate 5-cyano-2-(4-morpholinyl)nicotinic acid. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
類似化合物との比較
Similar Compounds
- Methyl 5-cyano-2-(4-piperidinyl)-3-pyridinecarboxylate
- Methyl 5-cyano-2-(4-pyrrolidinyl)-3-pyridinecarboxylate
- Methyl 5-cyano-2-(4-piperazinyl)-3-pyridinecarboxylate
Uniqueness
Methyl 5-cyano-2-(4-morpholinyl)-3-pyridinecarboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
methyl 5-cyano-2-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-17-12(16)10-6-9(7-13)8-14-11(10)15-2-4-18-5-3-15/h6,8H,2-5H2,1H3 |
InChIキー |
YKONPXFIVABEFD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)

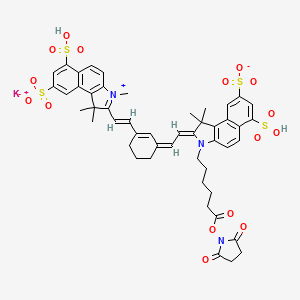
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
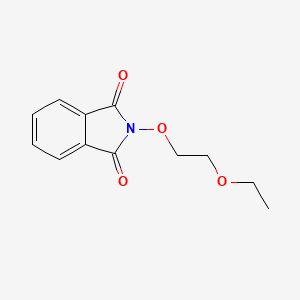
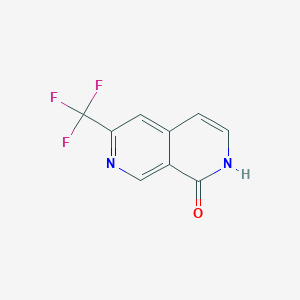
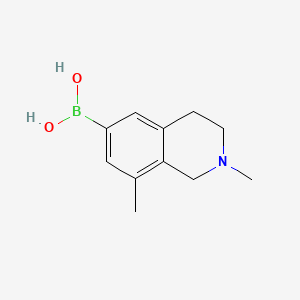
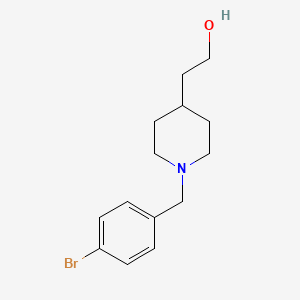

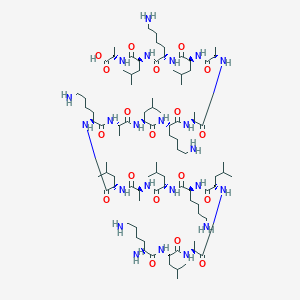
![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
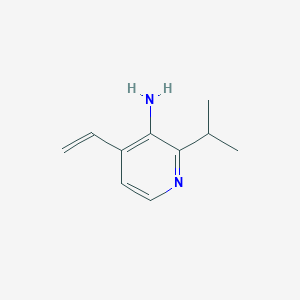

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13923947.png)
